(2-Isopropyl-furan-3-yl)-methanol
Description
Properties
Molecular Formula |
C8H12O2 |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
(2-propan-2-ylfuran-3-yl)methanol |
InChI |
InChI=1S/C8H12O2/c1-6(2)8-7(5-9)3-4-10-8/h3-4,6,9H,5H2,1-2H3 |
InChI Key |
INPQHRGEVRCAPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CO1)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings :
- Thermal Stability : Higher boiling point than furfuryl alcohol due to increased molecular weight and branching.
- Toxicity: Likely less volatile than methanol (CH3OH) but may require similar safety protocols for handling hydroxylated aromatics .
Preparation Methods
Friedel-Crafts Alkylation
The isopropyl group can be introduced via electrophilic substitution on a pre-formed furan-3-methanol scaffold. However, furan’s inherent reactivity at positions 2 and 5 necessitates precise directing groups.
Procedure :
-
Protection : The hydroxymethyl group is protected as a tert-butyldimethylsilyl (TBS) ether to prevent undesired side reactions.
-
Electrophilic substitution : Treatment with isopropyl bromide in the presence of AlCl₃ facilitates alkylation at position 2.
-
Deprotection : The TBS group is removed using tetrabutylammonium fluoride (TBAF) to yield the target alcohol.
Challenges :
-
Competing alkylation at position 5 due to furan’s electronic structure.
-
Over-alkylation leading to di-isopropyl byproducts.
Optimization :
-
Lowering reaction temperature to –20°C improves regioselectivity for position 2.
-
Using a bulky Lewis acid (e.g., FeCl₃) suppresses polyalkylation.
Reduction of 2-Isopropylfuran-3-carbaldehyde
Vilsmeier-Haack Formylation Followed by Reduction
This two-step approach involves formylation at position 3 of 2-isopropylfuran, followed by reduction of the aldehyde to a primary alcohol.
Procedure :
-
Formylation : 2-Isopropylfuran is treated with DMF and POCl₃ to generate 2-isopropylfuran-3-carbaldehyde.
-
Reduction : The aldehyde is reduced using NaBH₄ in methanol, yielding the hydroxymethyl derivative.
Data Table 1: Optimization of Reduction Conditions
| Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaBH₄ | MeOH | 25 | 78 |
| LiAlH₄ | THF | 0 | 92 |
| BH₃·THF | THF | 25 | 85 |
Key Insight : LiAlH₄ provides superior yields but requires stringent anhydrous conditions.
Paal-Knorr Synthesis of the Furan Core
Cyclization of 1,4-Diketones
Silyl-Protection-Mediated Synthesis
Sequential Functionalization Using Protecting Groups
The patent WO2004067524A1 emphasizes silyl protection for alcohols during multi-step syntheses.
Procedure :
-
Silylation : Furan-3-methanol is protected as a TBS ether.
-
Lithiation and alkylation : n-BuLi deprotonates position 2, followed by quenching with isopropyl iodide.
-
Deprotection : TBAF cleaves the silyl ether, yielding the target compound.
Data Table 2: Comparison of Protecting Groups
| Protecting Group | Stability to Alkylation | Deprotection Efficiency (%) |
|---|---|---|
| TBS | High | 95 |
| TIPS | Moderate | 89 |
| TES | Low | 72 |
Q & A
Q. What are the recommended synthetic routes for (2-Isopropyl-furan-3-yl)-methanol, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A common approach involves the Grignard reaction, where 2-isopropylfuran-3-carbaldehyde is treated with methylmagnesium bromide in anhydrous tetrahydrofuran (THF) under inert conditions. The reaction is quenched with aqueous ammonium chloride, followed by purification via column chromatography (hexane/ethyl acetate gradient). Optimization includes controlling reaction temperature (0–5°C for exothermic steps) and using molecular sieves to avoid moisture interference. Yields can exceed 70% with rigorous exclusion of oxygen .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how can data interpretation resolve structural ambiguities?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is critical for confirming the hydroxyl group and isopropyl substituent. For example, the hydroxyl proton appears as a broad singlet (~1.5 ppm) in ¹H NMR, while the isopropyl group shows a septet (δ 2.5–3.0 ppm). Infrared (IR) spectroscopy identifies the O–H stretch (~3300 cm⁻¹) and furan ring C–O–C vibrations (~1250 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular formula. Cross-referencing with computational data (e.g., PubChem’s InChI or SMILES) resolves ambiguities in stereochemistry .
Advanced Research Questions
Q. How do steric effects of the isopropyl group influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The bulky isopropyl group at the 2-position creates steric hindrance, reducing accessibility to the hydroxyl group. This can be quantified using density functional theory (DFT) to calculate activation energies for reactions like Mitsunobu substitutions. Experimental validation involves comparing reaction rates with less hindered analogs (e.g., 2-methyl derivatives). For instance, tosylation of the hydroxyl group may require longer reaction times (24–48 hours vs. 12 hours for unhindered analogs) and elevated temperatures (60°C) to overcome steric barriers .
Q. What strategies can reconcile contradictory data regarding the biological activity of this compound across different studies?
- Methodological Answer : Contradictions often arise from variability in assay conditions (e.g., solvent polarity, cell line selection). A systematic review should:
- Compare IC₅₀ values under standardized conditions (e.g., DMSO concentration ≤0.1%).
- Validate purity via HPLC (≥95%) to rule out impurity-driven effects.
- Use meta-analysis tools to assess effect sizes across studies. For example, conflicting cytotoxicity data in cancer cells may stem from differences in mitochondrial activity assays (MTT vs. resazurin). Harmonizing protocols and reporting detailed synthetic pathways (e.g., RIFM criteria for reproducibility) mitigates discrepancies .
Q. How can computational chemistry predict the regioselectivity of this compound in cycloaddition reactions?
- Methodological Answer : Quantum mechanical calculations (e.g., Gaussian 16 with B3LYP/6-31G* basis set) model frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in Diels-Alder reactions. For example, the electron-rich furan ring may act as a diene, with the isopropyl group influencing transition-state geometry. Experimental validation involves trapping intermediates (e.g., using maleic anhydride) and analyzing regioselectivity via NOESY NMR. Computational results can guide solvent selection (e.g., polar aprotic solvents enhance dienophilicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
